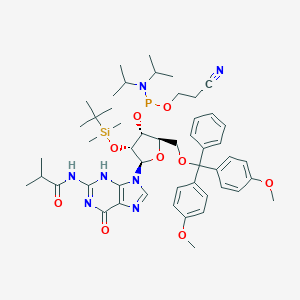

I-bu-rG Phosphoramidite

Beschreibung

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJKESPHANLWME-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559560 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147201-04-5 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to I-bu-rG Phosphoramidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-bu-rG phosphoramidite (B1245037), chemically known as N2-isobutyryl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block in the chemical synthesis of oligonucleotides. The isobutyryl (iBu) protecting group on the exocyclic amine of the guanine (B1146940) base is a key feature that prevents unwanted side reactions during the automated solid-phase synthesis process. This technical guide provides a comprehensive overview of I-bu-rG phosphoramidite, including its chemical properties, role in oligonucleotide synthesis, and detailed experimental protocols.

Core Concepts: The Role of the Isobutyryl Protecting Group

In the phosphoramidite method of oligonucleotide synthesis, the exocyclic amino groups of adenosine, guanosine (B1672433), and cytidine (B196190) must be protected to prevent branching of the growing oligonucleotide chain. The isobutyryl group serves as a robust and reliable protecting group for the N2 position of guanosine.[1] Its primary functions are:

-

Preventing Side Reactions: The iBu group effectively blocks the nucleophilic exocyclic amine of guanine from reacting with the activated phosphoramidite monomers during the coupling step.

-

Ensuring Solubility: The presence of the iBu group enhances the solubility of the guanosine phosphoramidite in the organic solvents used during synthesis, such as acetonitrile.

-

Facilitating Deprotection: The iBu group is readily removed under standard deprotection conditions, typically using aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), to yield the final oligonucleotide product with the native guanine base.[2][3]

Chemical and Physical Properties

The specific properties of I-bu-rG phosphoramidite can vary slightly depending on the protecting group at the 2'-hydroxyl position of the ribose sugar (e.g., TBDMS for RNA synthesis or a hydrogen for DNA synthesis). The table below summarizes the key properties for a common variant.

| Property | Value |

| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O-[ (tert-butyl)dimethylsilyl]-guanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| Abbreviation | I-bu-rG Phosphoramidite |

| CAS Number | 147201-04-5 |

| Molecular Formula | C50H68N7O9PSi |

| Molecular Weight | 970.18 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in acetonitrile, dichloromethane, DMSO |

| Storage Conditions | -20°C under an inert atmosphere (e.g., argon) |

Data sourced from various chemical suppliers.[4]

Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides using I-bu-rG phosphoramidite follows the standard phosphoramidite cycle, which is an automated, four-step process.

References

An In-Depth Technical Guide to I-bu-rG Phosphoramidite

For researchers, scientists, and drug development professionals, a deep understanding of the chemical tools employed in oligonucleotide synthesis is paramount. This guide provides a comprehensive overview of N2-isobutyryl-guanosine phosphoramidite (B1245037) (I-bu-rG phosphoramidite), a critical building block in the chemical synthesis of RNA.

Core Chemical Structure and Properties

I-bu-rG phosphoramidite, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N2-isobutyryl-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, is a modified and protected ribonucleoside essential for the automated solid-phase synthesis of RNA. The protecting groups are strategically placed to prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.

-

N2-isobutyryl (iBu): This group protects the exocyclic amine of the guanine (B1146940) base, preventing it from reacting during the phosphoramidite coupling step.

-

5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile group that protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.

-

2'-O-tert-butyldimethylsilyl (TBDMS): This silyl (B83357) ether protects the 2'-hydroxyl group of the ribose, a key feature distinguishing RNA from DNA. This protection is crucial to prevent isomerization and chain cleavage during synthesis.

-

3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. The 2-cyanoethyl group protects the phosphorus and is removed at the end of the synthesis.

The precise arrangement of these groups ensures high coupling efficiency and fidelity during RNA synthesis.

Quantitative Data

The quality of I-bu-rG phosphoramidite is critical for the successful synthesis of high-fidelity RNA oligonucleotides. Manufacturers typically provide a certificate of analysis with key quantitative data.

| Property | Typical Specification | Method of Analysis |

| Appearance | White to off-white powder | Visual Inspection |

| Molecular Formula | C50H68N7O9PSi | - |

| Molecular Weight | 970.18 g/mol | Mass Spectrometry |

| Purity | ≥98.0% | HPLC, 31P NMR |

| Identity | Conforms to structure | 1H NMR, Mass Spectrometry |

| Water Content | ≤0.2% | Karl Fischer Titration |

| Insoluble Matter | Clear solution in acetonitrile | Visual Inspection |

Experimental Protocols

The synthesis of I-bu-rG phosphoramidite is a multi-step process that involves the sequential protection of the guanosine (B1672433) nucleoside followed by phosphitylation. The following is a generalized workflow.

Detailed Methodologies:

-

N2-Isobutyrylation of Guanosine: Guanosine is reacted with isobutyric anhydride (B1165640) in the presence of a base (e.g., pyridine) to selectively acylate the exocyclic amine at the N2 position.

-

5'-O-Dimethoxytritylation: The N2-isobutyryl guanosine is then treated with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270) to protect the primary 5'-hydroxyl group.

-

2'-O-silylation: The 5'-O-DMT-N2-isobutyryl guanosine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst (e.g., silver nitrate (B79036) or imidazole) to protect the 2'-hydroxyl group. Careful control of reaction conditions is necessary to favor the 2'-isomer over the 3'-isomer.

-

3'-Phosphitylation: The fully protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl position. The final product is purified by silica (B1680970) gel chromatography.

I-bu-rG phosphoramidite is a key reagent in the standard solid-phase phosphoramidite method for RNA synthesis. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.

Detailed Methodologies:

-

Deblocking (Detritylation): The synthesis begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the free 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The I-bu-rG phosphoramidite is activated by an activating agent, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This completes one cycle of nucleotide addition.

These four steps are repeated until the desired RNA sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a deprotection solution, typically a mixture of aqueous ammonia (B1221849) and ethanol.

Biological Relevance: Guanosine Analogs and Immune Activation

While I-bu-rG phosphoramidite itself is a synthetic precursor, the guanosine nucleoside, once incorporated into an oligonucleotide and subsequently degraded, can have biological activity. Guanosine and its analogs have been shown to be agonists of Toll-like receptor 7 (TLR7), a key component of the innate immune system.

Activation of TLR7 by guanosine analogs initiates a downstream signaling cascade involving the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons. This immunostimulatory property of guanosine analogs is an active area of research for the development of novel adjuvants and therapeutics.

The Role of the Isobutyryl Protecting Group in RNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase RNA synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and integrity of the final oligonucleotide product. Among the arsenal (B13267) of protective moieties, the isobutyryl (iBu) group has historically served as a reliable guardian for the exocyclic amino functions of nucleobases, particularly guanine (B1146940). This technical guide provides a comprehensive overview of the function of the isobutyryl protecting group in RNA synthesis, detailing its application, deprotection kinetics, and relevant experimental protocols.

Core Function of the Isobutyryl Protecting Group

The primary role of the isobutyryl group in RNA synthesis is to prevent unwanted side reactions at the exocyclic amino groups of guanine (N2), and occasionally adenine (B156593) (N6) and cytosine (N4), during the sequential addition of phosphoramidite (B1245037) monomers to the growing RNA chain.[1][2][3] This protection is crucial to maintain the integrity of the nucleobases throughout the synthesis cycle, which involves exposure to various reagents for detritylation, coupling, capping, and oxidation.

The isobutyryl group, an acyl moiety, effectively masks the nucleophilic character of the exocyclic amines, thereby preventing their interference with the phosphoramidite coupling reaction and modification by other reagents used in the synthesis process.

Chemical Stability and Deprotection Strategies

A defining characteristic of the isobutyryl protecting group is its relative stability under the standard conditions of oligonucleotide synthesis. However, this stability necessitates more forcing conditions for its removal compared to more labile protecting groups. The deprotection of the isobutyryl group is typically achieved under basic conditions, most commonly with a heated solution of ammonium (B1175870) hydroxide (B78521) in ethanol.[4][5]

The prolonged exposure to harsh basic conditions required for complete removal of the isobutyryl group can be detrimental to the integrity of the synthesized RNA molecule. This is particularly problematic when acid-labile 2'-hydroxyl protecting groups, such as the widely used tert-butyldimethylsilyl (TBDMS) group, are employed. The basic conditions can lead to premature removal of the 2'-O-TBDMS group, exposing the 2'-hydroxyl and rendering the adjacent phosphodiester linkage susceptible to cleavage.[4][5]

To mitigate this issue, alternative deprotection strategies and more labile protecting groups have been developed. Milder deprotection cocktails, such as aqueous methylamine (B109427) (AMA) or anhydrous ammonia (B1221849) in ethanol, have been shown to effectively remove the isobutyryl group with reduced degradation of the RNA backbone.[4]

Quantitative Comparison of Deprotection Kinetics

The efficiency of deprotection is a critical factor in the overall yield and purity of synthetic RNA. The following tables summarize the cleavage rates (expressed as half-lives, t½) of the isobutyryl group in comparison to other common N-protecting groups under various deprotection conditions. This data is crucial for optimizing deprotection protocols to ensure complete removal of the protecting groups while minimizing damage to the RNA product.

Table 1: Deprotection Half-Lives (t½) of N-Protected Deoxyguanosine (dG) Derivatives

| Deprotection Reagent | Temperature (°C) | N-isobutyryl (iBu) | N-benzoyl (Bz) | N-phenoxyacetyl (PAC) | N-tert-butylphenoxyacetyl (tBPAC) | Reference |

| 2.0 M NH3 in EtOH | Room Temp. | > 48 h | > 48 h | 7 min | < 1 min | |

| 33% aq. MeNH2 | Room Temp. | 18 min | 11 min | < 1 min | < 1 min | |

| 0.2 M NaOH in MeOH/H2O (9:1) | Room Temp. | 2 h | 1 h | < 1 min | < 1 min |

Table 2: Deprotection Half-Lives (t½) of N-Protected Deoxyadenosine (dA) and Deoxycytidine (dC) Derivatives

| Nucleoside | Protecting Group | Deprotection Reagent | Temperature (°C) | Half-Life (t½) | Reference |

| dA | Benzoyl (Bz) | 2.0 M NH3 in EtOH | Room Temp. | > 48 h | |

| dA | Benzoyl (Bz) | 33% aq. MeNH2 | Room Temp. | 11 min | |

| dC | Benzoyl (Bz) | 2.0 M NH3 in EtOH | Room Temp. | > 48 h | |

| dC | Benzoyl (Bz) | 33% aq. MeNH2 | Room Temp. | 11 min | |

| dC | Acetyl (Ac) | 2.0 M NH3 in EtOH | Room Temp. | > 48 h | |

| dC | Acetyl (Ac) | 33% aq. MeNH2 | Room Temp. | 10 min |

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

This protocol describes a representative synthesis of the key phosphoramidite building block for incorporating an isobutyryl-protected guanosine (B1672433) into an RNA sequence.

Materials:

-

N2-isobutyryl-guanosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (B79036) (AgNO3)

-

Dichloromethane (DCM)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

5'-O-DMT protection: Dissolve N2-isobutyryl-guanosine in pyridine and add DMT-Cl. Stir the reaction at room temperature until complete. Quench the reaction with methanol (B129727) and purify the 5'-O-DMT-N2-isobutyryl-guanosine by silica gel chromatography.

-

2'-O-TBDMS protection: Dissolve the 5'-O-DMT-N2-isobutyryl-guanosine in pyridine and add TBDMS-Cl and AgNO3. Stir the reaction at room temperature. The use of AgNO3 enhances the regioselectivity for the 2'-hydroxyl group. Purify the 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine by silica gel chromatography.

-

Phosphitylation: Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine in anhydrous dichloromethane. Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction under an inert atmosphere at room temperature. After completion, quench the reaction with methanol and purify the final phosphoramidite product by precipitation or silica gel chromatography.

Protocol 2: Deprotection of Synthetic RNA using Ethanolic Ammonia

This protocol is a standard method for the deprotection of RNA synthesized using isobutyryl and other acyl protecting groups.

Materials:

-

CPG-bound synthetic RNA

-

Concentrated ammonium hydroxide

-

Ethanol

-

Sterile, RNase-free microcentrifuge tubes

Procedure:

-

Transfer the CPG support with the synthesized RNA from the synthesis column to a sterile microcentrifuge tube.

-

Prepare a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.

-

Add the ammonium hydroxide/ethanol mixture to the CPG, ensuring the support is fully submerged.

-

Seal the tube tightly and incubate at 55°C for 16 hours.

-

After incubation, cool the tube to room temperature and centrifuge to pellet the CPG support.

-

Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.

-

Wash the CPG with a small volume of the ammonium hydroxide/ethanol mixture and combine the supernatant with the previous one.

-

Evaporate the solution to dryness using a vacuum concentrator.

-

The resulting pellet contains the RNA with the 2'-O-TBDMS groups still attached, ready for desilylation.

Protocol 3: Fast Deprotection of Synthetic RNA using Aqueous Methylamine (AMA)

This protocol utilizes a more reactive amine to achieve faster deprotection, which can be beneficial for sensitive RNA sequences.

Materials:

-

CPG-bound synthetic RNA

-

40% aqueous methylamine solution

-

Concentrated ammonium hydroxide

-

Sterile, RNase-free microcentrifuge tubes

Procedure:

-

Transfer the CPG support with the synthesized RNA to a sterile microcentrifuge tube.

-

Prepare a 1:1 (v/v) mixture of 40% aqueous methylamine and concentrated ammonium hydroxide (AMA).

-

Add the AMA solution to the CPG, ensuring the support is fully submerged.

-

Seal the tube tightly and incubate at 65°C for 10-15 minutes.

-

Cool the tube to room temperature and centrifuge.

-

Transfer the supernatant to a new sterile tube.

-

Wash the CPG with RNase-free water and combine the supernatants.

-

Evaporate the solution to dryness in a vacuum concentrator.

-

Proceed with the 2'-O-TBDMS deprotection step.

Visualizations

Caption: Automated solid-phase RNA synthesis cycle featuring the isobutyryl protecting group.

Caption: Deprotection pathways for synthetic RNA with isobutyryl protecting groups.

Conclusion

The isobutyryl protecting group has been a cornerstone in chemical RNA synthesis, offering robust protection of exocyclic amines during solid-phase synthesis. While its stability necessitates relatively harsh deprotection conditions that can pose a risk to the integrity of the RNA product, a thorough understanding of its deprotection kinetics and the availability of optimized protocols using milder reagents allow for its successful implementation. The choice between the isobutyryl group and more labile alternatives ultimately depends on the specific requirements of the RNA sequence being synthesized, including its length, sequence composition, and the presence of other sensitive modifications. For researchers and developers in the field of nucleic acid therapeutics and diagnostics, a comprehensive knowledge of the properties and handling of the isobutyryl protecting group is essential for the reliable and efficient production of high-quality synthetic RNA.

References

- 1. 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-CE phosphoramidite [myskinrecipes.com]

- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite, 147201-04-5 | BroadPharm [broadpharm.com]

- 4. diplom_vt | Virtual tour generated by Panotour [el.puet.edu.ua]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide: I-bu-rG Phosphoramidite in Oligonucleotide Synthesis and Therapeutic Applications

This technical guide provides a comprehensive overview of N2-isobutyryl-guanosine-3'-CE phosphoramidite (B1245037) (I-bu-rG phosphoramidite), a critical reagent in the chemical synthesis of RNA. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, its application in solid-phase oligonucleotide synthesis, and the mechanisms of action of the resulting therapeutic oligonucleotides.

Core Compound Data

The fundamental properties of I-bu-rG phosphoramidite are summarized below. This phosphoramidite is a protected form of guanosine, designed for efficient incorporation into a growing RNA chain during automated synthesis.

| Property | Value | Citation(s) |

| Molecular Weight | 970.18 g/mol | [1][2] |

| Chemical Formula | C₅₀H₆₈N₇O₉PSi | [1][2] |

| Full Chemical Name | N2-Isobutyryl-5′-O-(4, 4′-dimethoxytrityl)-2′-O-(t-butyldimethylsilyl)-guanosine-3′-cyanoethyl Phosphoramidite | |

| Common Abbreviation | I-bu-rG Phosphoramidite | [3] |

| Primary Application | Monomeric building block for the solid-phase synthesis of RNA oligonucleotides. | [3] |

Experimental Protocols: Automated RNA Oligonucleotide Synthesis

The synthesis of RNA oligonucleotides using I-bu-rG phosphoramidite is a well-established process performed on an automated solid-phase synthesizer. The methodology involves a four-step cycle for each nucleotide addition, followed by deprotection and purification of the final product.

I. The Four-Step Synthesis Cycle

The automated synthesis of RNA proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of the following four steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling (Activation): The I-bu-rG phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage. A typical coupling time is around 6 minutes with ETT as the activator.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) and N-methylimidazole. This step acetylates any unreacted 5'-hydroxyl groups, effectively terminating their extension in the following cycles.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

II. Post-Synthesis Cleavage and Deprotection

Following the completion of the oligonucleotide chain synthesis, the product must be cleaved from the solid support and all protecting groups removed.

-

Cleavage from Support and Base Deprotection: The solid support is treated with a basic solution, typically a mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) or a solution of methylamine (B109427) in aqueous ammonia (AMA). This step cleaves the succinyl linkage, releasing the oligonucleotide from the support, and also removes the protecting groups from the nucleobases, including the isobutyryl (iBu) group on the guanine.

-

2'-Hydroxyl Deprotection: The tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl of the ribose sugar is removed. A common method for this step involves treating the oligonucleotide with triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent such as N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA). The reaction is typically incubated at an elevated temperature (e.g., 65°C) for a few hours.

III. Purification

The final deprotected RNA oligonucleotide is then purified to remove any truncated sequences or byproducts. Common purification techniques include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).

Role in Cellular Processes and Signaling Pathways

It is crucial to understand that I-bu-rG phosphoramidite itself does not directly participate in biological signaling pathways . It is a synthetic building block used to construct RNA oligonucleotides. However, the synthetic RNA molecules created using this phosphoramidite, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), are powerful tools for modulating gene expression and can be considered to initiate a cascade of molecular events that lead to a specific cellular outcome, which is a form of signaling.[4][5]

The primary mechanisms of action for these synthetic oligonucleotides include:

-

RNase H-Mediated Degradation: Antisense oligonucleotides can be designed to bind to a specific messenger RNA (mRNA) sequence.[4] The resulting DNA-RNA hybrid is recognized by the cellular enzyme RNase H, which then cleaves the mRNA strand.[4][6] This leads to the degradation of the target mRNA and a subsequent reduction in the expression of the corresponding protein.[6]

-

RNA Interference (RNAi): Small interfering RNAs (siRNAs) are double-stranded RNA molecules that can trigger the RNAi pathway.[7] Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC).[8] The RISC complex then uses the antisense strand of the siRNA as a guide to find and cleave the complementary target mRNA, leading to gene silencing.[7][8]

-

Splicing Modulation: Synthetic oligonucleotides can be designed to bind to pre-mRNA and modulate the splicing process.[4] This can be used to correct splicing defects that cause certain diseases or to alter the ratio of different protein isoforms.

-

Translational Arrest: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, an antisense oligonucleotide can physically block the ribosome from initiating translation, thereby inhibiting protein synthesis.[4]

Visualizations

Experimental Workflow: Automated RNA Synthesis Cycle

The following diagram illustrates the four main steps in the automated synthesis of an RNA oligonucleotide using phosphoramidite chemistry.

Caption: Automated RNA synthesis cycle using phosphoramidite chemistry.

Signaling Pathway: Mechanism of Action of an Antisense Oligonucleotide

This diagram depicts the mechanism of action of an antisense oligonucleotide that induces the degradation of a target mRNA via RNase H.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. RNA interference - Wikipedia [en.wikipedia.org]

- 8. How RNAi Works | Alnylam® Pharmaceuticals [alnylam.com]

The Cornerstone of Synthetic Biology: An In-depth Guide to Phosphoramidite Chemistry

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with precision and efficiency has revolutionized molecular biology, genetic engineering, and the development of novel therapeutics. At the heart of this capability lies phosphoramidite (B1245037) chemistry, a robust and elegant method that has remained the gold standard for nearly four decades. This technical guide provides a comprehensive overview of the discovery, core principles, and practical application of phosphoramidite chemistry, offering detailed experimental protocols and quantitative data to empower researchers in the field.

A Historical Perspective: From Phosphodiester to Phosphoramidite

The journey to automated, high-fidelity oligonucleotide synthesis was a gradual one, built upon the foundational work of several pioneering scientists. In the late 1950s, H. Gobind Khorana introduced the phosphodiester method, laying the groundwork for chemical DNA synthesis.[1] This was followed by the phosphotriester method, developed by Robert Letsinger, which offered improved stability.[1] However, it was the introduction of P(III) chemistry by Letsinger in the mid-1970s that set the stage for a major breakthrough.[1]

The pivotal moment came in 1981 when Marvin H. Caruthers and his team developed phosphoramidite chemistry.[2][3][4] This new method utilized highly reactive P(III) phosphoramidite monomers that were stable enough for storage but could be readily activated for rapid and efficient coupling.[5][6] The collaboration between Caruthers and Leroy Hood led to the commercialization of the first automated DNA synthesizer in the early 1980s by Applied Biosystems, making custom oligonucleotides accessible to the broader scientific community.[1] This development was instrumental in advancing numerous fields, including the advent of the Polymerase Chain Reaction (PCR).[1]

The Core of the Chemistry: The Phosphoramidite Monomer

The success of phosphoramidite chemistry hinges on the clever design of the phosphoramidite building blocks. These are nucleosides modified with a phosphite (B83602) triester moiety and a series of protecting groups that orchestrate the directional and specific synthesis of the oligonucleotide chain.

A standard 2'-deoxynucleoside phosphoramidite monomer consists of:

-

A 5'-hydroxyl protecting group: Typically a dimethoxytrityl (DMT) group, which is acid-labile and can be removed at the beginning of each synthesis cycle to allow for the addition of the next monomer.

-

A 3'-phosphoramidite group: This is the reactive moiety that forms the internucleotide linkage. It is typically protected with a diisopropylamino group, which is readily displaced during the coupling reaction, and a β-cyanoethyl group, which protects the phosphorus and is removed at the end of the synthesis.

-

A base-protecting group: Exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions during synthesis. These groups are base-labile and are removed during the final deprotection step. Thymine does not require a base-protecting group.

The Automated Solid-Phase Synthesis Cycle

Automated oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of four main steps:

-

Deblocking (Detritylation): The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed by treatment with an acid, such as 3% trichloroacetic acid (TCA) in dichloromethane (B109758), exposing the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The next phosphoramidite monomer, activated by a weak acid like tetrazole or a derivative, is added to the growing oligonucleotide chain. The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. This reaction is rapid and highly efficient.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a capping mixture, typically containing acetic anhydride (B1165640) and 1-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, usually a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the growing chain.

Quantitative Data in Phosphoramidite Chemistry

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The coupling efficiency, in particular, has a significant impact on the overall yield, especially for longer oligonucleotides.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | >99%[2][7] | A small decrease in coupling efficiency significantly reduces the overall yield of the full-length product. |

| Capping Efficiency | Approaching 100% | Prevents the accumulation of difficult-to-remove (n-1) shortmer impurities. |

| Oxidation Efficiency | Approaching 100% | Ensures the stability of the internucleotide linkage for subsequent cycles. |

The theoretical overall yield of a full-length oligonucleotide can be calculated using the following formula:

Overall Yield (%) = (Coupling Efficiency)(Number of couplings) x 100

The following table illustrates the dramatic effect of coupling efficiency on the theoretical overall yield for oligonucleotides of different lengths.

| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 77.8% | 82.6% | 87.8% |

| 50-mer | 47.5% | 60.5% | 74.5% |

| 100-mer | 22.6% | 36.6% | 55.3% |

| 150-mer | 10.7% | 22.1% | 41.5% |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in phosphoramidite chemistry. These protocols are intended as a guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide.

Protocol 1: Preparation of 2'-Deoxynucleoside-3'-O-(N,N-diisopropyl)phosphoramidites

This protocol describes the general procedure for the phosphitylation of a protected 2'-deoxynucleoside.

Materials:

-

5'-O-DMT-N-protected-2'-deoxynucleoside

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

1H-Tetrazole (0.45 M in anhydrous acetonitrile)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile (B52724)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

The 5'-O-DMT-N-protected-2'-deoxynucleoside is dried by co-evaporation with anhydrous acetonitrile and then dissolved in anhydrous DCM.

-

To this solution, 1H-tetrazole (0.5 equivalents) and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 equivalents) are added under an inert atmosphere (e.g., argon).

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired phosphoramidite monomer.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the steps for a single cycle of automated DNA synthesis. Reagent volumes and delivery times will vary depending on the synthesizer model.

| Step | Reagent/Solvent | Typical Time | Purpose |

| Wash | Anhydrous Acetonitrile | 30-60 sec | Remove residual reagents from the previous cycle. |

| 1. Deblocking | 3% Trichloroacetic Acid in Dichloromethane | 60-120 sec | Remove the 5'-DMT protecting group. |

| Wash | Anhydrous Acetonitrile | 30-60 sec | Neutralize the column and remove the cleaved DMT cation. |

| 2. Coupling | 0.1 M Phosphoramidite and 0.45 M Activator (e.g., Tetrazole) in Acetonitrile | 30-180 sec | Add the next nucleotide to the growing chain. |

| Wash | Anhydrous Acetonitrile | 30-60 sec | Remove excess phosphoramidite and activator. |

| 3. Capping | Capping Reagent A (Acetic Anhydride/THF/Pyridine) and Capping Reagent B (1-Methylimidazole/THF) | 30-60 sec | Block unreacted 5'-hydroxyl groups. |

| Wash | Anhydrous Acetonitrile | 30-60 sec | Remove excess capping reagents. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 sec | Oxidize the phosphite triester to a phosphate triester. |

| Wash | Anhydrous Acetonitrile | 30-60 sec | Remove excess iodine and prepare for the next cycle. |

Protocol 3: Post-Synthesis Cleavage and Deprotection

This protocol describes the final steps to release the synthesized oligonucleotide from the solid support and remove the protecting groups.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) (for faster deprotection)

-

Appropriate deprotection solution for sensitive modifications (if applicable)

Procedure:

-

Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide or AMA at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution.

-

Base and Phosphate Deprotection: The solution containing the oligonucleotide is heated at 55°C for 8-16 hours (with ammonium hydroxide) or for 10-15 minutes at 65°C (with AMA). This removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

The solution is then cooled, and the ammonia/methylamine is evaporated. The resulting crude oligonucleotide is ready for purification.

Protocol 4: Purification of Synthetic Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to a high degree of purity.

Typical HPLC System and Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: 0.1 M TEAA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the oligonucleotide. The specific gradient will depend on the length and sequence of the oligonucleotide.

-

Detection: UV absorbance at 260 nm.

Procedure:

-

The crude oligonucleotide is dissolved in Mobile Phase A.

-

The sample is injected onto the HPLC column.

-

The gradient is run, and fractions are collected.

-

The fractions containing the full-length product are pooled, and the solvent is evaporated.

-

The purified oligonucleotide is desalted using a suitable method.

Logical Relationships in Phosphoramidite Chemistry

The strategic use of protecting groups is fundamental to the success of phosphoramidite chemistry. The logic is to selectively mask and de-mask reactive functional groups to direct the synthesis in a controlled, stepwise manner.

Conclusion

Phosphoramidite chemistry remains an indispensable tool in modern molecular biology and drug development. Its high efficiency, robustness, and amenability to automation have enabled the routine synthesis of custom DNA and RNA oligonucleotides, fueling countless scientific discoveries and therapeutic innovations. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, is essential for researchers to harness the full potential of this powerful technology. As the demand for synthetic nucleic acids continues to grow, the foundational principles of phosphoramidite chemistry will undoubtedly continue to play a central role in shaping the future of biotechnology.

References

- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mz-at.de [mz-at.de]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. twistbioscience.com [twistbioscience.com]

The Cornerstone of Synthetic Biology: A Technical Guide to the Role of Phosphoramidites in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. At the heart of this technology lies phosphoramidite (B1245037) chemistry, a highly efficient and versatile method for the stepwise assembly of DNA and RNA chains. This in-depth technical guide provides a comprehensive overview of the pivotal role of phosphoramidites in solid-phase oligonucleotide synthesis. We will delve into the intricate chemistry of phosphoramidites, dissect the four-step synthesis cycle, present quantitative data on coupling efficiencies, and provide detailed experimental protocols for key synthetic procedures. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical manufacturing process.

Introduction: The Phosphoramidite Method - The Gold Standard in Oligonucleotide Synthesis

The ability to chemically synthesize DNA and RNA with a defined sequence has revolutionized biological research and opened new avenues for therapeutic intervention. The phosphoramidite method, first introduced in the early 1980s, has become the gold standard for oligonucleotide synthesis due to its high coupling efficiency, scalability, and amenability to automation. This method utilizes nucleoside phosphoramidites as the monomeric building blocks for the sequential addition of nucleotides to a growing chain, which is anchored to a solid support. The solid-phase approach simplifies the purification process at each step, as excess reagents and by-products can be easily washed away.

This guide will explore the fundamental principles of phosphoramidite chemistry, providing a detailed examination of the structure and function of these critical reagents and the intricacies of the synthesis process.

The Chemistry of Phosphoramidites: Structure and Protecting Groups

A nucleoside phosphoramidite is a derivative of a natural or synthetic nucleoside, specifically modified to be reactive in the oligonucleotide synthesis cycle. Its structure is characterized by several key features, including crucial protecting groups that prevent unwanted side reactions.

A standard 2'-deoxyadenosine (B1664071) phosphoramidite molecule, for instance, incorporates the following components:

-

The Phosphoramidite Moiety: This is a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl group. The diisopropylamino group acts as a leaving group during the coupling reaction, while the 2-cyanoethyl group protects the phosphate (B84403) backbone and is removed at the end of the synthesis.

-

5'-Hydroxyl Protecting Group: The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next phosphoramidite.

-

Exocyclic Amine Protecting Groups: The exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. Thymine does not have an exocyclic amino group and therefore does not require this protection.

The strategic use of these protecting groups ensures that the coupling reaction occurs specifically between the 5'-hydroxyl of the growing oligonucleotide chain and the activated phosphoramidite of the incoming nucleotide.

The Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The four main steps in each cycle are: deblocking (detritylation), coupling, capping, and oxidation.

Caption: The solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite is activated by an activating agent, such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate these unreacted groups, rendering them inert to further coupling reactions.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

Following the oxidation step, the cycle is repeated, starting with the deblocking of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Quantitative Data on Coupling Efficiency

The efficiency of the coupling reaction is a critical determinant of the overall yield and purity of the final oligonucleotide product. Even a small decrease in coupling efficiency can have a significant impact, especially for the synthesis of long oligonucleotides. The table below summarizes typical coupling efficiencies and times for standard DNA phosphoramidites.

| Phosphoramidite | Activator | Typical Coupling Time | Typical Coupling Efficiency (%) |

| dA(Bz) | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds | > 99 |

| dC(Bz) | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds | > 99 |

| dG(iBu) | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds | > 99 |

| T | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds | > 99 |

Note: Coupling times and efficiencies can vary depending on the synthesizer, reagents, and scale of synthesis.

Experimental Protocols

This section provides detailed methodologies for the key steps in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. These protocols are intended as a general guide and may require optimization for specific applications.

Protocol for Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside.

-

DNA phosphoramidites (dA(Bz), dC(Bz), dG(iBu), T) dissolved in anhydrous acetonitrile (B52724).

-

Activator solution: 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Capping solution A: Acetic anhydride/pyridine/THF.

-

Capping solution B: 16% N-methylimidazole in THF.

-

Oxidation solution: 0.02 M Iodine in THF/pyridine/water.

-

Anhydrous acetonitrile for washing.

Procedure:

-

Deblocking: Flow the deblocking solution through the synthesis column for 60-90 seconds to remove the 5'-DMT group.

-

Wash: Wash the column thoroughly with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT cation.

-

Coupling: Deliver the appropriate phosphoramidite solution and the activator solution simultaneously to the synthesis column and allow to react for 30-60 seconds.

-

Wash: Wash the column with anhydrous acetonitrile to remove excess phosphoramidite and activator.

-

Capping: Deliver a 1:1 mixture of Capping A and Capping B solutions to the column and allow to react for 30 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

Oxidation: Deliver the oxidation solution to the column and allow to react for 30 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

Repeat steps 1-8 for each subsequent nucleotide addition.

Protocol for Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521).

-

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) for faster deprotection.

Procedure for Standard Deprotection:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Heat the vial at 55°C for 8-12 hours.

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide to obtain the crude oligonucleotide.

Procedure for Fast Deprotection (AMA):

-

Transfer the solid support to a sealed vial.

-

Add AMA solution to the vial.

-

Incubate at 65°C for 10-15 minutes.

-

Cool and collect the supernatant.

-

Evaporate the solution to obtain the crude oligonucleotide.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time |

| Standard (Bz, iBu) | Concentrated Ammonium Hydroxide | 55 | 8 - 12 hours |

| Fast Deprotecting (Ac, Pac, dmf) | AMA (Ammonium hydroxide/methylamine) | 65 | 10 - 15 minutes |

| Ultra-Mild | Potassium Carbonate in Methanol | Room Temperature | 2 - 4 hours |

Visualization of Key Processes

To further elucidate the core concepts of phosphoramidite chemistry, the following diagrams illustrate the structure of a phosphoramidite monomer and the logical workflow of the synthesis and deprotection process.

An In-depth Technical Guide to Protecting Groups in Nucleotide Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic nucleotide chemistry, the precise assembly of oligonucleotides is paramount. Whether for therapeutic applications, diagnostic tools, or fundamental research, the ability to control chemical reactions at specific sites on the nucleotide building blocks is critical. This control is achieved through the strategic use of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. This technical guide provides a comprehensive overview of the core principles of protecting groups in nucleotide chemistry, with a focus on their application in solid-phase oligonucleotide synthesis.

The Imperative for Protection in Nucleotide Synthesis

Nucleosides, the fundamental units of DNA and RNA, are polyfunctional molecules. They possess reactive sites at the 5'-hydroxyl group of the sugar moiety, the 2'-hydroxyl group in ribonucleosides, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine), and the phosphate (B84403) group that forms the backbone of the nucleic acid polymer. During oligonucleotide synthesis, it is essential to direct the formation of phosphodiester bonds exclusively between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next. Unprotected functional groups can lead to a cascade of undesired side reactions, including chain branching, chain termination, and modification of the nucleobases.[1][2]

Protecting groups are chemical moieties that are selectively introduced to mask these reactive centers.[3] An ideal protecting group exhibits the following characteristics:

-

Ease of Introduction: It should react efficiently and selectively with the target functional group under mild conditions.

-

Stability: It must remain intact throughout the various steps of oligonucleotide synthesis, including the harsh conditions of coupling, oxidation, and deprotection of other groups.[4][5]

-

Ease of Removal: It must be cleanly and quantitatively removed at the appropriate stage of the synthesis without damaging the newly synthesized oligonucleotide chain.[6]

-

Orthogonality: In complex syntheses involving multiple protecting groups, it should be possible to remove one type of protecting group without affecting others. This principle of "orthogonal protection" is fundamental to the synthesis of modified oligonucleotides.[7][8]

Key Sites of Protection and Common Protecting Groups

The strategic protection of four key functional groups is the cornerstone of successful oligonucleotide synthesis.

The 5'-Hydroxyl Group: The Gateway to Chain Elongation

The 5'-hydroxyl group is the site of chain extension in the standard 3'-to-5' direction of synthesis. Its protection is temporary, as it must be removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.

The most widely used protecting group for the 5'-hydroxyl is the dimethoxytrityl (DMT) group.[3][9] The DMT group is favored for several reasons:

-

It is readily introduced onto the 5'-hydroxyl group.

-

Its bulky nature provides steric hindrance, preventing reactions at this site.

-

It is highly acid-labile and can be rapidly and quantitatively removed by treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[10]

-

The cleaved DMT cation has a strong orange color, which can be used to spectrophotometrically monitor the efficiency of each coupling step.[11]

Other acid-labile groups, such as the monomethoxytrityl (MMT) group, are also used, though less commonly. For applications where acidic conditions must be avoided, base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group have been developed as an alternative.[1][12]

The 2'-Hydroxyl Group in RNA Synthesis: A Unique Challenge

The presence of the 2'-hydroxyl group in ribonucleosides introduces a significant challenge in RNA synthesis. If left unprotected, this group can interfere with the 3'-to-5' phosphodiester bond formation and can lead to chain cleavage or isomerization to a 2'-5' linkage.[5] Therefore, a robust protecting group for the 2'-hydroxyl is essential. This protecting group must be stable to the acidic conditions of 5'-deprotection and the basic conditions used for nucleobase deprotection.

The most common 2'-hydroxyl protecting group is the tert-butyldimethylsilyl (TBDMS) group.[13] Its key features include:

-

Stability: It is stable to both acidic and basic conditions typically used in oligonucleotide synthesis.

-

Removal: It is selectively removed at the end of the synthesis using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[14]

Other silyl-based protecting groups, such as the triisopropylsilyloxymethyl (TOM) group, have also been developed to improve coupling efficiencies by reducing steric hindrance.[15] Alternative strategies include the use of acetal-based protecting groups like the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group, which are removed under mildly acidic conditions.[4][15]

Nucleobase Exocyclic Amino Groups: Preserving Genetic Information

The exocyclic amino groups of adenine (B156593), guanine, and cytosine are nucleophilic and can react with the activated phosphoramidite (B1245037) monomers during coupling. To prevent this, these amino groups are protected with acyl groups. The choice of acyl protector is critical, as its removal conditions must not damage the final oligonucleotide.

Commonly used nucleobase protecting groups include:

-

Benzoyl (Bz) for adenine and cytosine.[3]

-

Isobutyryl (iBu) for guanine.[3]

-

Acetyl (Ac) for cytosine.[3]

These standard protecting groups are typically removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[16] However, for sensitive oligonucleotides containing modified bases or labels, "mild" protecting groups have been developed that can be removed under gentler conditions. These include:

-

Phenoxyacetyl (Pac) for adenine.[17]

-

iso-Propyl-phenoxyacetyl (iPr-Pac) for guanine.[6]

-

Dimethylformamidine (dmf) for adenine and guanine.

These mild protecting groups can often be removed with reagents like potassium carbonate in methanol (B129727) at room temperature.[6][18]

The Phosphate Group: Ensuring a Stable Backbone

During phosphoramidite chemistry, the phosphorus atom is in a reactive trivalent state. To prevent unwanted side reactions, the non-bridging oxygen of the phosphite (B83602) triester intermediate is protected. The most common phosphate protecting group is the β-cyanoethyl (CE) group.[19] This group is stable throughout the synthesis cycle but is readily removed at the end of the synthesis by β-elimination under basic conditions, typically during the same step as nucleobase deprotection.

The Solid-Phase Oligonucleotide Synthesis Cycle: A Symphony of Protection and Deprotection

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, allowing for the efficient and automated assembly of DNA and RNA chains. The process involves the sequential addition of protected nucleotide monomers to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four key steps, each relying on the precise chemistry of protecting groups.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[11] This step exposes the 5'-hydroxyl group, making it available for the next coupling reaction.

Step 2: Coupling

The next protected nucleoside phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, and then delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.[] Coupling efficiencies are typically very high, often exceeding 99%.[11][21]

Step 3: Capping

To prevent the elongation of chains that failed to react in the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is achieved by acetylation with a mixture of acetic anhydride and N-methylimidazole.[11]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is accomplished by oxidation with a solution of iodine in the presence of water and a weak base like pyridine.[11]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Final Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final step is to remove all remaining protecting groups and cleave the oligonucleotide from the solid support. This is typically a one- or two-step process depending on the type of oligonucleotide (DNA or RNA) and the protecting groups used.

For DNA, a single treatment with concentrated ammonium hydroxide at an elevated temperature is usually sufficient to cleave the oligonucleotide from the support and remove the nucleobase and phosphate protecting groups.[16]

For RNA, a two-step procedure is generally required. First, the oligonucleotide is cleaved from the support and the nucleobase and phosphate protecting groups are removed using a basic solution, such as a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[13] In the second step, the 2'-TBDMS groups are removed using a fluoride-containing reagent.[14]

Quantitative Data on Protecting Groups

The efficiency of oligonucleotide synthesis is highly dependent on the performance of the protecting groups. The following tables summarize key quantitative data for some of the most common protecting groups.

Table 1: Coupling Efficiency of Common Phosphoramidites

| Phosphoramidite Type | Activator | Typical Coupling Time | Typical Coupling Efficiency (%) |

| Standard DNA | Tetrazole | 30 - 60 seconds | > 99 |

| 2'-O-TBDMS RNA | 5-(Benzylmercapto)-1H-tetrazole (BMT) | 3 - 5 minutes | > 99 |

| 2'-O-TOM RNA | BMT or DCI | 2 - 3 minutes | > 99 |

Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and the specific sequence.[21][22]

Table 2: Deprotection Conditions and Times for Nucleobase Protecting Groups

| Protecting Group | Nucleobase | Deprotection Reagent | Temperature (°C) | Typical Deprotection Time |

| Benzoyl (Bz) | A, C | Concentrated NH₄OH | 55 | 8 - 16 hours |

| Isobutyryl (iBu) | G | Concentrated NH₄OH | 55 | 8 - 16 hours |

| Acetyl (Ac) | C | AMA (NH₄OH/Methylamine) | 65 | 10 minutes |

| Phenoxyacetyl (Pac) | A | K₂CO₃ in Methanol | Room Temp | 4 hours |

| iPr-Pac | G | K₂CO₃ in Methanol | Room Temp | 4 hours |

| dmf | A, G | AMA (NH₄OH/Methylamine) | 65 | 10 minutes |

Note: Deprotection times are approximate and can vary based on the length and sequence of the oligonucleotide.[6][16][17][23]

Orthogonal Protection Strategies: Enabling Complexity

For the synthesis of modified oligonucleotides, such as those with fluorescent labels, quenchers, or conjugated peptides, it is often necessary to selectively deprotect one functional group while others remain protected. This is where orthogonal protecting groups are indispensable.

An excellent example is the use of the allyloxycarbonyl (Alloc) protecting group.[7] The Alloc group is stable to the acidic and basic conditions used for the removal of DMT and standard nucleobase protecting groups, respectively. However, it can be selectively removed under neutral conditions using a palladium catalyst.[24] This allows for the on-support modification of a specific site before the final deprotection of the oligonucleotide.

Caption: Orthogonal deprotection of different protecting groups.

Photolabile Protecting Groups: Spatiotemporal Control

Photolabile protecting groups (PPGs) offer an advanced level of control over deprotection, allowing for the removal of the protecting group at a specific time and location using light.[25] This is particularly useful in the synthesis of DNA microarrays, where specific sequences are synthesized in defined spots on a solid surface.[26]

A common PPG used in nucleotide chemistry is the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group.[27] This group can be efficiently cleaved by irradiation with UV light, typically in the range of 350-365 nm.[27] The quantum yield of photodeprotection is a critical parameter, as it determines the efficiency of the light-induced cleavage.[28][29]

Experimental Protocols

The following are representative protocols for the deprotection of common protecting groups. Note: These are general guidelines and may need to be optimized for specific oligonucleotides and applications. Always consult the manufacturer's instructions for specific reagents and solid supports.

Protocol 1: Standard Deprotection of DNA Oligonucleotides

Objective: To cleave a DNA oligonucleotide from the solid support and remove standard nucleobase (Bz, iBu) and phosphate (CE) protecting groups.

Materials:

-

Controlled pore glass (CPG) solid support with synthesized DNA.

-

Concentrated ammonium hydroxide (28-30%).

-

Screw-cap vial.

-

Heating block or oven.

Procedure:

-

Transfer the CPG support to a screw-cap vial.

-

Add 1 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly.

-

Heat the vial at 55°C for 8-16 hours.

-

Allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.

-

Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: Two-Step Deprotection of RNA Oligonucleotides (TBDMS Chemistry)

Objective: To cleave an RNA oligonucleotide from the support, remove nucleobase and phosphate protecting groups, and then remove the 2'-TBDMS protecting groups.

Step A: Cleavage and Base/Phosphate Deprotection

Materials:

-

CPG support with synthesized RNA.

-

Ammonium hydroxide/40% methylamine (1:1, v/v) (AMA).

-

Screw-cap vial.

-

Heating block.

Procedure:

-

Transfer the CPG support to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Seal the vial and heat at 65°C for 10-15 minutes.[13]

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Wash the CPG with 0.5 mL of water and combine with the supernatant.

-

Dry the oligonucleotide solution.

Step B: 2'-TBDMS Deprotection

Materials:

-

Dried, partially deprotected RNA from Step A.

-

Triethylamine trihydrofluoride (TEA·3HF).

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Triethylamine (TEA).

-

Heating block.

Procedure:

-

Dissolve the dried RNA in 115 µL of anhydrous DMSO.

-

Add 60 µL of TEA and mix gently.

-

Add 75 µL of TEA·3HF.[14]

-

Heat the mixture at 65°C for 2.5 hours.[14]

-

Quench the reaction by adding an appropriate buffer (e.g., TE buffer).

-

The fully deprotected RNA is now ready for purification (e.g., by HPLC or gel electrophoresis).

Conclusion

Protecting groups are the unsung heroes of nucleotide chemistry, enabling the precise and efficient synthesis of DNA and RNA oligonucleotides. A thorough understanding of their properties, applications, and the principles of orthogonal protection is essential for researchers and professionals in the fields of drug development, diagnostics, and molecular biology. As the demand for complex and modified oligonucleotides continues to grow, the development of new and improved protecting group strategies will remain a key area of innovation, pushing the boundaries of what is possible in the synthesis of these vital biomolecules.

References

- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. glenresearch.com [glenresearch.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. glenresearch.com [glenresearch.com]

- 7. biotage.com [biotage.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. Applications of Photocleavable Oligonucleotides [biosyn.com]

- 10. scilit.com [scilit.com]

- 11. sg.idtdna.com [sg.idtdna.com]

- 12. The 9-fluorenylmethyloxycarbonyl group as a 5'-OH protection in oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 17. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. glenresearch.com [glenresearch.com]

- 19. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. total-synthesis.com [total-synthesis.com]

- 25. researchgate.net [researchgate.net]

- 26. Photocleavable Oligonucleotide | PC Modification services [biosyn.com]

- 27. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 28. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 29. pubs.acs.org [pubs.acs.org]

I-bu-rG phosphoramidite CAS number and properties

An In-Depth Technical Guide to I-bu-rG Phosphoramidite (B1245037) for Researchers and Drug Development Professionals

Introduction

I-bu-rG phosphoramidite, chemically known as 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a critical building block in the chemical synthesis of ribonucleic acid (RNA). As a protected ribonucleoside phosphoramidite, it enables the site-specific incorporation of guanosine (B1672433) into an oligonucleotide chain with high efficiency and fidelity. The strategic placement of various protecting groups—dimethoxytrityl (DMT) on the 5'-hydroxyl, tert-butyldimethylsilyl (TBDMS) on the 2'-hydroxyl, isobutyryl (iBu) on the exocyclic amine of guanine (B1146940), and β-cyanoethyl on the phosphite (B83602) moiety—ensures that the coupling reactions proceed in a controlled manner during solid-phase synthesis. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and workflows for the synthesis and deprotection of RNA oligonucleotides.

Core Properties and Specifications

The physical and chemical properties of I-bu-rG phosphoramidite are fundamental to its application in oligonucleotide synthesis. These properties dictate storage, handling, and reaction conditions.

Chemical and Physical Data

Quantitative data for I-bu-rG phosphoramidite are summarized below.

| Property | Value | References |

| CAS Number | 147201-04-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅₀H₆₈N₇O₉PSi | [5][6][7] |

| Molecular Weight | 970.19 g/mol | [2][4][6] |

| Appearance | Off-white solid | [8] |

| Purity | ≥98% (HPLC) | [9] |

Storage and Stability

Proper storage is crucial to maintain the reactivity and integrity of the phosphoramidite.

| Condition | Details | References |

| Long-Term Storage (Powder) | -20°C in a desiccated environment. | [5] |

| Solution Stability | Stable in anhydrous acetonitrile (B52724) for 2-3 days at room temperature. | |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. |

Experimental Protocols: Solid-Phase RNA Synthesis

The phosphoramidite method is a cyclic process that sequentially adds nucleotide units to a growing chain anchored to a solid support. The high coupling efficiency of this method makes it the gold standard for oligonucleotide synthesis.

Reagent Preparation

-

Phosphoramidite Solution : To prepare a 0.1 M solution, dissolve the I-bu-rG phosphoramidite powder in anhydrous acetonitrile. Ensure the solvent is thoroughly dried over molecular sieves to prevent moisture-induced degradation of the phosphoramidite.

-

Activator Solution : Prepare a solution of an activator, such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-tetrazole (BTT), in anhydrous acetonitrile.

-

Other Reagents : Standard solutions for deblocking (e.g., trichloroacetic acid in dichloromethane), capping (e.g., acetic anhydride (B1165640) and N-methylimidazole), and oxidation (e.g., iodine in THF/water/pyridine) are required and are typically supplied with automated synthesizers.

Automated Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer, which executes a four-step cycle for each nucleotide addition.

Caption: Automated solid-phase RNA synthesis cycle.

-

Step 1: Deblocking (Detritylation) : The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed with an acidic solution, exposing the 5'-hydroxyl group for the next reaction.

-

Step 2: Coupling : The I-bu-rG phosphoramidite solution and activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain. Coupling times are typically 3-6 minutes for RNA monomers.[3]

-

Step 3: Capping : To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using capping reagents.

-

Step 4: Oxidation : The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. This completes the cycle, and the process is repeated until the desired RNA sequence is assembled.

Post-Synthesis: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.

Caption: Stepwise workflow for RNA cleavage and deprotection.

-

Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups

-

Reagent : A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1 v/v).[3]

-

Protocol :

-

Transfer the solid support containing the synthesized RNA to a sealed vial.

-

Add the AMA solution (typically 1-2 mL).

-

Heat the vial at 65°C for 10-15 minutes.[2] This step cleaves the succinyl linker from the support and removes the β-cyanoethyl groups from the phosphates and the N-isobutyryl (iBu) protecting groups from the guanine bases.